EZH1 Inhibitory Potency: 6.3-Fold Superiority of HH2853 Over Tazemetostat in Enzymatic Assays
HH2853 demonstrates a 6.3-fold stronger inhibition of EZH1 enzymatic activity compared to the FDA-approved EZH2-selective inhibitor tazemetostat, as measured in biochemical assays. While both compounds show comparable potency against wild-type and mutant EZH2 (IC50 range 2.21–5.36 nM for HH2853), the differential EZH1 inhibition provides a distinct mechanistic advantage for HH2853 [1]. This enhanced EZH1 inhibition directly addresses the compensatory EZH1 upregulation observed upon selective EZH2 blockade [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | HH2853 EZH1 IC50 = 9.26 nM |
| Comparator Or Baseline | Tazemetostat EZH1 IC50 = 58.43 nM |
| Quantified Difference | 6.3-fold greater potency |
| Conditions | Biochemical enzymatic assay measuring EZH1 catalytic activity |
Why This Matters
For research requiring complete PRC2 suppression, this quantified EZH1 inhibitory advantage justifies selecting HH2853 over EZH2-selective alternatives to avoid compensatory pathway activation.
- [1] Chen X, Shen Q, Zhao Z, et al. Abstract 5436: HH2853 is a selective small molecular dual inhibitor of EZH1/2 with potent anti-tumor activities. Cancer Res. 2022;82(12_Suppl):Abstract nr 5436. View Source
